N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine
Description
N-(3,5-Dimethylphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a 3,5-dimethylphenyl group via an amine bond. The benzothiazole moiety is known for its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibiting properties . The 3,5-dimethylphenyl substituent introduces steric and electronic effects that influence molecular interactions, solubility, and binding affinity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-7-11(2)9-12(8-10)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBQNWXDWJGUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A classical route involves reacting 2-chloro-1,3-benzothiazole with 3,5-dimethylaniline under basic conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient C2 position of the benzothiazole.
Typical Procedure :
A mixture of 2-chloro-1,3-benzothiazole (1.0 equiv), 3,5-dimethylaniline (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 110°C for 12–18 hours. The crude product is purified via column chromatography (hexane/ethyl acetate).
Key Considerations :
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 150°C in DMF yields the product with comparable efficiency to conventional heating.
Three-Component Synthesis Using Elemental Sulfur
Reaction Design and Mechanism
Adapting a method from three-component benzothiazole synthesis, the target compound can be synthesized from 2-aminothiophenol, 3,5-dimethylphenyl isothiocyanate, and elemental sulfur. This one-pot approach forms the benzothiazole ring in situ through double C–S bond formation.
Mechanistic Pathway :
- Condensation : 2-Aminothiophenol reacts with 3,5-dimethylphenyl isothiocyanate to form a thiourea intermediate.
- Cyclization : Elemental sulfur facilitates oxidative cyclization, yielding the benzothiazole core.
- Aromatization : DMSO acts as an oxidant, finalizing the aromatic structure.
Procedure :
In a sealed tube, 2-aminothiophenol (1.0 equiv), 3,5-dimethylphenyl isothiocyanate (1.1 equiv), S₈ (0.5 equiv), and DMSO (solvent) are stirred at 140°C for 24 hours. The product is isolated via extraction and chromatography.
Substrate Scope and Limitations
- Electron-donating groups (e.g., methyl) on the phenyl ring improve yields by stabilizing intermediates through resonance.
- Steric hindrance from ortho substituents reduces efficiency, necessitating longer reaction times.
Transition Metal-Catalyzed Coupling Reactions
Ullmann Coupling
Copper-catalyzed coupling between 2-iodo-1,3-benzothiazole and 3,5-dimethylaniline offers a high-yielding route.
Optimized Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃
- Solvent: DMSO at 120°C for 8 hours.
Yield : 78–85% after purification.
Buchwald-Hartwig Amination
Palladium catalysts enable coupling under milder conditions. A representative protocol uses:
Advantages :
- Tolerates sensitive functional groups.
- Shorter reaction times compared to Ullmann coupling.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 110°C, 12–18 h | 65–72 | Simple setup, low cost | High temps, moderate yields |
| Three-Component | DMSO, S₈, 140°C, 24 h | 55–60 | One-pot, atom-economical | Long duration, sulfur handling |
| Ullmann Coupling | CuI, DMSO, 120°C, 8 h | 78–85 | High yields, scalable | Requires ligand, copper residues |
| Buchwald-Hartwig | Pd(OAc)₂, toluene, 100°C, 6 h | 80–88 | Mild conditions, functional group tolerance | Expensive catalysts, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the benzothiazole ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Structure and Stability
N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine exhibits a benzothiazole core that contributes to its biological activity. The compound's stability under physiological conditions has been noted, with moderate degradation observed over time, making it suitable for various applications in biological systems .
Target Enzymes and Pathways
The compound primarily targets tyrosinase-related protein 2 (TRP-2) , which is crucial in the melanogenesis pathway. By inhibiting TRP-2 activity, it leads to decreased melanin production, making it relevant in dermatological applications aimed at treating hyperpigmentation .
Additionally, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes involved in neurotransmitter breakdown. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |
| U-937 (acute monocytic leukemia) | 1.0 | Cell cycle arrest |
| SK-MEL-2 (melanoma) | 0.75 | Disruption of mitochondrial function |
These findings indicate that the compound acts as a potent inducer of apoptosis in cancer cells .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its antibacterial effects to be comparable to standard antibiotics, suggesting its potential as a new antibiotic candidate .
Applications in Materials Science
This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it an attractive component for enhancing the performance of electronic devices .
Study on Cholinesterase Inhibition
A study conducted on various benzothiazole derivatives demonstrated that this compound exhibited notable inhibition of cholinesterase activity. The IC50 values for AChE were reported in the low micromolar range, indicating its potential as a therapeutic agent for conditions associated with cholinergic dysfunction .
Evaluation of Antimicrobial Properties
In another study focused on antimicrobial applications, derivatives of benzothiazole were tested against multiple bacterial strains. The results indicated that this compound significantly reduced bacterial viability, supporting its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine
This triazine derivative incorporates two 6-methylbenzothiazol-2-amine groups. Unlike the target compound, the benzothiazole units here are substituents on a triazine core. The methyl groups enhance lipophilicity, which may improve membrane permeability in antimicrobial applications.
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
This compound combines a benzothiazole sulfanyl group with a methoxyphenyl-substituted triazine. The methoxy group is electron-donating, contrasting with the target compound’s dimethyl substituents. The sulfanyl linker may confer redox activity or metal-binding capabilities, which are absent in the target compound .
Table 1: Structural Comparison of Benzothiazol-2-Amine Derivatives
Carboxamide and Acetamide Analogs
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
This carboxamide derivative shares the 3,5-dimethylphenyl group but replaces the benzothiazole with a hydroxynaphthalene-carboxamide core. It exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The electron-withdrawing carboxamide group and lipophilic dimethyl substituents synergize to enhance PET activity .
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
Crystallographic studies reveal that the 3,5-dimethylphenyl group induces planar molecular geometry and influences crystal packing via weak intermolecular interactions. The trichloroacetamide core’s electron-withdrawing nature contrasts with the target compound’s benzothiazole, suggesting divergent reactivity profiles .
Table 2: Comparison with Carboxamide/Acetamide Derivatives
Thiadiazole and Triazole Derivatives
(E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)benzylidene]-1,3,4-Thiadiazol-2-Amine
This thiadiazole derivative shares the 3,5-dimethylphenyl group but incorporates a methylsulfanyl-benzylidene moiety. The planar structure, stabilized by intramolecular C–H···N hydrogen bonds, facilitates π-π stacking in crystal lattices. Such interactions may enhance stability in agrochemical formulations .
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance antiproliferative activity.
Substituent Effects and Structure-Activity Relationships (SAR)
- Substituent Position : Meta-substitution (3,5-dimethyl) in the target compound provides symmetrical steric bulk, improving binding pocket fit compared to para-substituted analogs .
- Electronic Effects : The dimethyl groups are electron-donating, increasing electron density on the benzothiazole nitrogen. This contrasts with electron-withdrawing groups (e.g., nitro, chloro), which enhance electrophilicity in PET inhibitors .
- Lipophilicity : The 3,5-dimethylphenyl group boosts lipophilicity (logP ~3.5 estimated), favoring membrane penetration in bioactive compounds .
Biological Activity
N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring system that contributes to its biological activity. The structure allows for various interactions with biological targets, such as enzymes and receptors. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, enhancing its utility in drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activity and interact with cellular receptors. The benzothiazole moiety can engage in π-π interactions and hydrogen bonding , influencing the function of target biomolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance:
- Antibacterial Activity : A series of benzothiazole-based compounds were evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Compounds showed significant activity compared to standard antibiotics like norfloxacin .
- Antifungal and Anthelminthic Properties : Benzothiazoles have also demonstrated antifungal activity. Electron-donating groups on the benzothiazole ring enhance the anthelminthic effects .
Anticancer Potential
This compound has shown promise in cancer research:
- Cytotoxicity Studies : It has been reported that derivatives bearing the benzothiazole nucleus exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways in cancer cells .
Study 1: Antiproliferative Activity
A study evaluated a series of benzothiazole derivatives for their antiproliferative activity against human macrophage cell lines (U-937). The results indicated that certain analogues exhibited high antiproliferative activity compared to standard treatments like etoposide .
Study 2: Neurotoxicology
Another investigation focused on the neurotoxic effects of benzothiazole derivatives. The findings suggested that most compounds did not exhibit significant neurotoxicity while maintaining anticonvulsant properties in animal models .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-1,3-benzothiazol-2-amine, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or oxidative desulfurization. For example, thiazole derivatives can be prepared by reacting 2-aminobenzothiazole with 3,5-dimethylphenyl isothiocyanate under reflux in toluene, followed by crystallization (e.g., acetone) . Key factors affecting yield include solvent choice (polar vs. nonpolar), reaction time, and stoichiometric ratios. Evidence from analogous syntheses suggests iodine-mediated oxidative cyclodesulfurization (e.g., using I₂ in toluene) offers improved efficiency over traditional methods like HgO or hypervalent iodine reagents, reducing toxicity and cost .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm the benzothiazole core and substituent positions. IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves the 3D structure. Programs like SHELXL refine data, with hydrogen bonds and packing interactions analyzed to confirm intramolecular geometry (e.g., planar benzothiazole rings). Note: Asymmetric units may require rigorous validation to avoid overinterpretation .
Q. How can researchers optimize purity during synthesis?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) removes unreacted precursors. Recrystallization in acetone or ethanol enhances purity, as demonstrated in thiadiazole analogs . Monitor reaction progress using TLC, and employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced Research Questions
Q. How does meta-substitution on the phenyl ring (e.g., 3,5-dimethyl groups) influence the compound’s solid-state geometry and intermolecular interactions?
- Methodological Answer : Meta-substitution introduces steric and electronic effects. For example, 3,5-dimethyl groups create a bulky, electron-rich aryl ring, which can distort bond angles in the acetamide backbone (observed in trichloroacetamide analogs). This distortion impacts crystal packing via C–H···N hydrogen bonds, forming layered structures. Use SXRD to compare with unsubstituted analogs and density functional theory (DFT) to model electronic effects .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for benzothiazole derivatives?
- Methodological Answer :
- Assay Design : Standardize bioassays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability.
- Structure-Activity Relationship (SAR) : Compare substituent effects. For instance, electron-donating groups (e.g., methyl) may enhance membrane permeability, altering activity profiles.
- Data Validation : Cross-reference with structurally similar compounds, such as 2-aminothiazoles, which show activity against prostaglandin E₂ production in cancer cells .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or enzymes).
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzothiazole nitrogen may act as a hydrogen-bond acceptor in enzyme binding .
- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthesis targets .
Q. What are the challenges in refining crystallographic data for derivatives with multiple asymmetric units?
- Methodological Answer : Multi-molecule asymmetric units (e.g., two molecules per unit in 3,5-dimethylphenyl analogs) require careful handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
